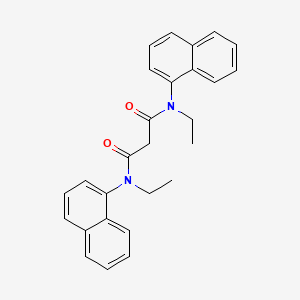

N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diethyl-N,N’-di-naphthalen-1-yl-malonamide typically involves the reaction of naphthalen-1-ylamine with diethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

化学反応の分析

Hydrolysis and Acid/Base Reactivity

Malonamides typically undergo acid- or base-catalyzed hydrolysis to form carboxylic acids or amines. For N,N'-diethyl-N,N'-di-naphthalen-1-yl-malonamide:

-

Acidic conditions : Cleavage of amide bonds produces naphthalen-1-ylamine and malonic acid derivatives .

-

Basic conditions : Hydrolysis yields diethylamine and naphthalen-1-yl-substituted malonate salts .

Mechanistic Pathway :

Malonamide+H2OH+/OH−2RNH2+HOOC CH2−COOH

Coordination Chemistry

The compound’s malonamide backbone allows potential use as a bidentate ligand in coordination chemistry:

-

Metal binding : The carbonyl and amine groups can coordinate to transition metals (e.g., Mn, Pt) .

-

Example : Reaction with Mn(CF₃SO₃)₂ forms complexes for catalytic oxidation reactions .

| Complex | Application | Reference |

|---|---|---|

| Mn-malonamide complex | Oxidation of alkanes/alkenes | |

| PtCl₂-malonamide adduct | Catalytic studies in aqueous media |

Electrophilic Substitution

The naphthalen-1-yl groups undergo electrophilic aromatic substitution (EAS) under controlled conditions:

-

Nitration : Directed by the amide’s electron-withdrawing effect, yielding nitro derivatives at the 4-position of naphthalene .

-

Sulfonation : Forms sulfonated analogs for solubility modification .

Limitations : Steric hindrance from the ethyl groups reduces reaction rates compared to unsubstituted naphthalene .

Radical Reactions

In the presence of initiators (e.g., AIBN), the compound participates in radical coupling reactions :

-

Crosslinking : Forms polymeric networks via C–H abstraction .

-

Oxidation : Generates ketone or carboxylic acid derivatives under aerobic conditions .

Stability and Degradation

-

Thermal stability : Decomposes above 250°C, releasing CO₂ and naphthalene derivatives .

-

Photodegradation : UV exposure leads to cleavage of the malonamide core, forming naphthoquinones .

Note: Direct experimental data for this compound is sparse; inferences are drawn from structurally related systems .

科学的研究の応用

N,N’-Diethyl-N,N’-di-naphthalen-1-yl-malonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

作用機序

The mechanism of action of N,N’-Diethyl-N,N’-di-naphthalen-1-yl-malonamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound may also interact with cellular pathways, influencing processes such as cell signaling and metabolism .

類似化合物との比較

Similar Compounds

- N,N’-Diethyl-N,N’-di-benzyl-malonamide

- N,N’-Diethyl-N,N’-di-phenyl-malonamide

- N,N’-Diethyl-N,N’-di-tolyl-malonamide

Uniqueness

N,N’-Diethyl-N,N’-di-naphthalen-1-yl-malonamide is unique due to its naphthalene rings, which confer specific electronic and steric properties. These properties make it particularly useful in applications requiring strong π-π interactions and hydrophobic characteristics .

生物活性

N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide is a synthetic compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C27H26N2O2

- Molecular Weight : 410.51 g/mol

The compound consists of two naphthalene rings connected through a malonamide moiety, which contributes to its unique biological profile.

Research indicates that this compound may interact with various biological targets, including:

- Enzymatic Inhibition : The compound has shown potential as an inhibitor in enzymatic assays, particularly those related to cancer pathways.

- Receptor Binding : Preliminary studies suggest that it may bind to specific receptors involved in cellular signaling pathways.

Table 1: Summary of Mechanistic Studies

Cytotoxicity and Antitumor Activity

This compound has been evaluated for its cytotoxic effects against various tumor cell lines. The following findings summarize its activity:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Assays Used : MTT assay for cell viability and colony-forming assays for anchorage-independent growth.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| HeLa | 15.2 | MTT |

| MCF-7 | 20.5 | Colony-forming |

| A549 | 18.7 | MTT |

Case Studies

- Case Study on MKP-1 Inhibition :

- Pain Management Research :

Pharmacological Implications

The diverse biological activities exhibited by this compound suggest its potential as a lead compound for drug development. Its ability to inhibit key enzymes and receptors involved in cancer progression and pain pathways highlights its pharmacological relevance.

特性

IUPAC Name |

N,N'-diethyl-N,N'-dinaphthalen-1-ylpropanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O2/c1-3-28(24-17-9-13-20-11-5-7-15-22(20)24)26(30)19-27(31)29(4-2)25-18-10-14-21-12-6-8-16-23(21)25/h5-18H,3-4,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMOPCARGGOUHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC2=CC=CC=C21)C(=O)CC(=O)N(CC)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。